Diethanolamine borate (CAS 67952-33-4) is a specialized alkanolamine borate ester primarily utilized as a high-performance corrosion inhibitor, antiwear lubricant additive, and flame-retardant precursor [1]. Formed through the condensation of diethanolamine and boric acid, this compound offers exceptional solubility in aqueous and polar media, providing robust pH buffering and ferrous metal protection [2]. In procurement contexts, it is highly valued for water-glycol hydraulic fluids, metalworking fluids (MWFs), and polyurethane dispersions, where it outperforms simple inorganic borates in hydrolytic stability, autoignition suppression, and film-forming capabilities [3].
Substituting diethanolamine borate with generic boric acid or alternative alkanolamine borates (such as monoethanolamine or triethanolamine borates) often compromises system stability and performance [1]. Boric acid lacks the necessary organic compatibility and solubility for advanced lubricant and coating formulations, leading to poor film formation and rapid hydrolytic degradation [2]. Furthermore, while other alkanolamines provide basic buffering, diethanolamine borate exhibits a specific balance of steric hindrance and reactivity, which translates to higher conditional hardness in polymer coatings and significantly elevated autoignition thresholds in fire-resistant hydraulic fluids [3]. Generic substitution in critical metalworking or hydraulic applications typically results in accelerated tool wear, lower thermal stability, and increased vulnerability to vapor-phase corrosion [1].
In the development of fire-resistant water-based hydraulic fluids, the addition of diethanolamine borate significantly enhances thermal stability compared to unmodified baselines [1]. Testing demonstrates that incorporating a 10% concentration of diethanolamine borate into a commercial water-glycol fluid raises the autoignition temperature by nearly 100 °F, providing a critical safety margin for high-pressure industrial applications [1].
| Evidence Dimension | Autoignition Temperature (°F) |
| Target Compound Data | 860–870 °F (at 10% concentration in water-glycol fluid) |
| Comparator Or Baseline | 765–775 °F (Unmodified commercial water-glycol hydraulic fluid) |
| Quantified Difference | ~100 °F increase in autoignition threshold |
| Conditions | High-temperature pump stand endurance test for fire-resistant water-based hydraulic fluids |
Procurement of diethanolamine borate as an additive is critical for formulating fire-resistant hydraulic fluids that must meet stringent high-temperature safety standards.
When utilized as an ionic liquid coalescent in waterborne polyurethane dispersions, diethanolamine borate outperforms conventional industry-standard coalescents like Texanol [1]. Formulations modified with diethanolamine borate achieve a substantially higher conditional hardness without negatively impacting the decorative properties, such as color and shine, of the final paint film [1].
| Evidence Dimension | Conditional Hardness Index |
| Target Compound Data | 17% higher conditional hardness index |
| Comparator Or Baseline | Conventional Texanol-type coalescent baseline |
| Quantified Difference | 17% increase in conditional hardness |
| Conditions | Polyurethane water dispersion (Neopac E-106 / Joncryl HYB 6336) paint formulation |
Replacing standard coalescents with diethanolamine borate allows formulators to achieve greater mechanical durability in waterborne coatings without compromising optical properties.
Diethanolamine borate is a highly effective structural precursor for synthesizing advanced intumescent flame retardants, such as poly(phenyl phosphamide spirocyclic diethanolamine borate) (PPSDB) [1]. Compared to non-borated baseline materials, the integration of diethanolamine borate provides a synergistic phosphorus-nitrogen-boron (P-N-B) system that drastically improves thermal stability and completely eliminates melt-drips during the combustion of polyethylene composites [1].
| Evidence Dimension | Char Formation and Melt-Drip Elimination |
| Target Compound Data | Complete elimination of melt drips and high char formation (PPSDB) |
| Comparator Or Baseline | Severe melt dripping (Non-borated base polyethylene) |
| Quantified Difference | Enables synergistic P-N-B flame retardancy that eliminates melt drips and increases thermal stability |
| Conditions | Thermogravimetric analysis (TGA) and combustion testing of PE/PPSDB composites |
For advanced materials manufacturing, diethanolamine borate is an essential structural building block for creating highly efficient, non-dripping intumescent flame retardants for polyolefins.
Directly downstream of its autoignition suppression capabilities, diethanolamine borate is a highly effective additive for formulating industrial hydraulic fluids used in high-risk, high-temperature environments [1]. Its inclusion significantly raises the thermal safety margins of water-glycol bases without negatively altering fluid viscosity.
Leveraging its measured coalescent efficiency, diethanolamine borate is highly recommended for advanced paint formulations [2]. It allows manufacturers to increase the conditional hardness of polyurethane dispersions by up to 17% over traditional Texanol additives, ensuring highly durable finishes.
Due to its ability to form stable, moisture-responsive tribofilms on ferrous surfaces, diethanolamine borate is a critical additive for cutting fluids and engine oils [3]. It provides enhanced friction reduction and rust inhibition compared to simple boric acid, extending tool and engine lifespan.
Diethanolamine borate serves as a critical P-N-B synergistic precursor for manufacturing poly(phenyl phosphamide spirocyclic diethanolamine borate) (PPSDB) [4]. This application is essential for producing high-performance polyethylene composites that require strict melt-drip elimination during combustion.